Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-
Description
This compound is a palladium(II) complex featuring a hexadentate ligand derived from N,N'-ethylenebis[N-(carboxymethyl)glycine] (a derivative of EDTA). The ligand coordinates through two nitrogen atoms and four oxygen atoms, forming a stable octahedral geometry around the palladium center. The (SP-4-2) stereochemical descriptor indicates a square-planar coordination geometry, which is common for Pd(II) complexes due to their d⁸ electronic configuration . The dipotassium counterions neutralize the anionic charge of the complex, enhancing its solubility in aqueous solutions. Registered under CAS No. [provided in ], this compound is notable for its high thermodynamic stability, attributed to the strong chelating ability of the ligand . Potential applications include catalysis, medical imaging, and environmental remediation due to its robust metal-binding properties.
Properties
CAS No. |
68025-38-7 |
|---|---|
Molecular Formula |
C10H12K2N2O8Pd |
Molecular Weight |
472.83 g/mol |
IUPAC Name |
dipotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;palladium(2+) |
InChI |
InChI=1S/C10H16N2O8.2K.Pd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4 |
InChI Key |
IEDVMFSZYQHZTG-UHFFFAOYSA-J |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Ligand Preparation
The ligand, N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato], is prepared by:
- Starting with ethylenediamine as the backbone.
- Introducing carboxymethyl groups through reaction with chloroacetic acid or its derivatives under controlled pH conditions.
- Purification typically involves crystallization or precipitation techniques to isolate the tetracarboxylate ligand.
Palladium Complex Formation
- Palladium(II) salts such as palladium(II) chloride or palladium(II) acetate are dissolved in aqueous or mixed aqueous-organic solvents.
- The ligand solution is added slowly to the palladium solution under stirring, maintaining a slightly basic to neutral pH to facilitate complexation.
- The reaction is typically carried out at room temperature or slightly elevated temperatures (25–60°C) for 1–4 hours.
- The formation of the palladate complex is monitored by spectroscopic methods (UV-Vis, IR) and sometimes by pH changes.
Purification and Crystallization
- The crude reaction mixture is filtered to remove insoluble impurities.
- Recrystallization is performed using solvents such as water, ethanol, or mixtures thereof, often at controlled cooling rates to promote uniform crystal growth.
- Organic solvents like ethyl acetate may be added to aid in the removal of organic impurities and improve crystal purity.
- The crystallization temperature is carefully controlled, often cooling from 80°C down to 0°C in stages to optimize crystal size and purity.
- Vacuum drying at moderate temperatures (~60°C) completes the isolation of the pure dipotassium palladate complex.
Comparative Data and Research Findings
Effect of Cooling Rate on Purity
| Cooling Temperature Range (°C) | Cooling Rate (°C/hour) | Observed Purity (%) | Notes |
|---|---|---|---|
| 80 to 65 | 8–10 | >99.5 | Rapid initial crystallization |
| 65 to 55 | 5–6 | Controlled growth phase | |
| 55 to 35 | 3–4 | Slow cooling to reduce defects | |
| 35 to 20 | 6–7 | Final crystallization stage |
Table 1: Cooling rate control during crystallization improves purity and crystal quality.
Influence of Organic Solvent Addition
| Solvent System | Related Substance (%) | Appearance | Notes |
|---|---|---|---|
| No organic solvent | >1.0 | Dull, impure | Higher organic impurities |
| Ethanol only | ~0.5 | Improved luster | Moderate impurity removal |
| Ethyl acetate only | ~0.6 | Improved luster | Moderate impurity removal |
| Ethanol + Ethyl acetate mix | <0.1 | Bright, white | Best impurity removal and appearance |
Table 2: Addition of mixed organic solvents during crystallization significantly reduces organic impurities.
Summary of Optimized Preparation Protocol
| Step | Procedure | Conditions |
|---|---|---|
| 1 | Dissolve phosphoric acid and distilled water in glass-lined reactor | Phosphoric acid (85%), water ratio 1:2 |
| 2 | Gradually add potassium hydroxide until shallow rose phenolphthalein endpoint is reached | Stirring, room temperature |
| 3 | Heat to 80°C and stir for 1 hour | Maintain temperature |
| 4 | Add medicinal-grade activated carbon (gac) and filter | Remove impurities |
| 5 | Warm filtrate to 80°C and stir while cooling gradually | Cooling rate controlled as per Table 1 |
| 6 | At 60–55°C, add ethanol and ethyl acetate | Volume ratio distilled water:ethanol:ethyl acetate = 30:1–2:2 |
| 7 | Continue cooling to 0°C, freeze overnight | Promote crystallization |
| 8 | Suction filter and vacuum dry at 60°C | Obtain dipotassium palladate crystals |
Chemical Reactions Analysis
Types of Reactions
Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (SP-4-2)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced to lower oxidation state palladium complexes.
Substitution: Ligand exchange reactions are common, where the coordinated ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species.
Scientific Research Applications
Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (SP-4-2)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in industrial processes that require palladium catalysts, such as hydrogenation reactions.
Mechanism of Action
The mechanism of action of Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (SP-4-2)- involves its ability to coordinate with various substrates. The palladium center can facilitate electron transfer processes, making it an effective catalyst. In biological systems, it can interact with nucleic acids and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Geometric Comparisons
| Compound Name | Metal | Ligand Type | Geometry | Key Properties | Reference |
|---|---|---|---|---|---|
| Palladate(2-), [N,N'-ethylenebis[...]glycinato]-, dipotassium, (SP-4-2)- | Pd | Hexadentate aminopolycarboxylate | Square-planar | High stability, water-soluble, strong chelation | |
| Zincate(2-), [N,N'-ethylenebis[...]glycinato]-, dipotassium, (OC-6-21)- (CAS 14689-29-3) | Zn | Hexadentate aminopolycarboxylate | Octahedral | Used in chelation therapy, moderate redox activity | |
| Cuprate(2-), [N,N'-ethylenebis[...]glycinato]-, dipotassium, (OC-6-21)- (CAS 15170-14-6) | Cu | Hexadentate aminopolycarboxylate | Distorted octahedral | Catalytic applications, Jahn-Teller distortion observed | |
| K₂[Pd(NCS)₄] (Potassium tetrakis(thiocyanato-κS)palladate(II)) | Pd | Tetradentate thiocyanato | Square-planar | Labile ligand exchange, used in synthesis of Pd-based materials | |
| K₂[PdCl₄] (Potassium tetrachloridopalladate(II)) | Pd | Tetradentate chlorido | Square-planar | Common Pd precursor, high solubility in polar solvents |
Stability and Reactivity
- Thermodynamic Stability: The target palladate complex exhibits superior stability compared to thiocyanato (K₂[Pd(NCS)₄]) or chlorido (K₂[PdCl₄]) analogs due to the strong, multidentate aminopolycarboxylate ligand, which resists ligand displacement . In contrast, thiocyanato ligands in K₂[Pd(NCS)₄] are more labile, enabling facile substitution reactions in catalysis .
- Redox Activity : Cuprate and zincate analogs (e.g., CAS 15170-14-6) show redox-active behavior in catalytic cycles, while the palladate complex is more redox-inert under standard conditions, making it suitable for stable coordination environments .
Spectroscopic and Crystallographic Insights
- X-ray Absorption : confirms that palladates with polydentate ligands exhibit spectral features consistent with crystal field theory, suggesting predictable electronic structures .
- Crystal Packing : The dipotassium salt of the target compound likely forms extended ionic lattices, as seen in related structures like K₂[Pd(SCN)₄]·2[Pd(SCN)₂(bpym)] (), where potassium ions mediate inter-complex interactions .
Research Findings and Key Differences
- Ligand Effects: The aminopolycarboxylate ligand in the target compound provides exceptional kinetic inertness, contrasting with the thiocyanato ligand’s lability .
- Metal-Specific Behavior : Zinc and copper analogs (CAS 14689-29-3, 15170-14-6) display distinct geometries and redox properties due to their d¹⁰ (Zn) and d⁹ (Cu) configurations, unlike the d⁸ Pd(II) center .
- Synthetic Utility: While K₂[PdCl₄] is a versatile precursor for Pd nanoparticle synthesis , the target palladate’s stability may limit its utility in dynamic catalytic systems but enhance its role in controlled environments.
Biological Activity
Palladate(2-) compounds, particularly those with complex ligands such as [N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, have garnered attention in the field of bioinorganic chemistry due to their potential biological activities. This article delves into the biological activity of this specific palladate compound, examining its mechanisms of action, cellular effects, and potential therapeutic applications.
The biological activity of palladate compounds can be attributed to their ability to interact with various biomolecules, including proteins and nucleic acids. The mechanism typically involves:
- Formation of Metal Complexes : The palladate ion can form stable complexes with biomolecules, altering their structure and function.
- Catalytic Activity : Palladium-based compounds often exhibit catalytic properties that can influence biochemical pathways.
- Induction of Apoptosis : Some studies suggest that palladate complexes can induce programmed cell death in cancer cells through interactions with cellular components.
Palladate(2-) complexes have been shown to exhibit several key biochemical properties:
- Solubility : These compounds are generally soluble in aqueous solutions, facilitating their interaction with biological systems.
- Stability : The stability of the palladate complex is crucial for its biological activity, allowing it to persist in cellular environments long enough to exert effects.
Cellular Effects
Research indicates that palladate(2-) complexes can influence cellular functions in various ways:
- Anticancer Activity : Studies have demonstrated that certain palladate complexes exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been found to be more active than standard anticancer drugs like cisplatin .
- Interaction with DNA : Palladate complexes can bind to DNA, potentially disrupting replication and transcription processes. This interaction is often studied through fluorescence spectroscopy and absorption spectra .
- Impact on Enzyme Activity : Palladium complexes may modulate the activity of specific enzymes, influencing metabolic pathways within cells.
Case Studies
Several studies highlight the biological activity of palladate(2-) complexes:
- Cytotoxicity Studies : In vitro studies have shown that palladate complexes induce apoptosis in human cancer cell lines. For instance, a series of synthesized palladium(II) alkylamine complexes demonstrated significant cytotoxicity against MOLT-4 cells .
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| Pd Complex 1 | MOLT-4 | 5.0 | More active |
| Pd Complex 2 | MOLT-4 | 10.0 | Comparable |
| Cisplatin | MOLT-4 | 15.0 | Standard |
- DNA Binding Studies : Research has shown that palladate complexes effectively interact with calf thymus DNA (CT-DNA), leading to alterations in DNA structure and function . Binding constants and thermodynamic parameters were calculated using spectroscopic methods.
Pharmacokinetics
The pharmacokinetics of palladate(2-) compounds involve their absorption, distribution, metabolism, and excretion (ADME):
- Absorption : These compounds are typically absorbed well when administered in suitable forms.
- Distribution : Palladium ions may distribute widely within biological systems due to their solubility.
- Metabolism : The metabolic pathways for these compounds are still under investigation but may involve reduction and oxidation reactions.
Potential Therapeutic Applications
Palladate(2-) complexes show promise in various therapeutic areas:
- Cancer Therapy : Their ability to induce apoptosis suggests potential use as anticancer agents.
- Drug Delivery Systems : The formation of stable metal-ligand complexes could be harnessed for targeted drug delivery applications.
- Catalysis in Biological Systems : The catalytic properties may be exploited for bioremediation or other biochemical applications.
Q & A
Basic: What synthetic routes are used to prepare this palladate complex, and how is purity ensured?
Methodological Answer:
The compound is synthesized via ligand substitution reactions, where the ethylenediamine-based polycarboxylate ligand replaces weaker-field ligands (e.g., chloride or thiocyanate) on a palladium precursor. Key steps include:
- Precursor Selection : Starting with Na₂PdCl₄ or K₂Pd(SCN)₄ (common in palladate syntheses) .
- Ligand Coordination : The tetradentate ligand [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]]⁴− binds Pd²⁺ in a square-planar geometry (SP-4-2 configuration) .
- Purification : Recrystallization from aqueous potassium solutions ensures removal of unreacted ligands and byproducts. Purity is verified via elemental analysis and ion chromatography .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolves the SP-4-2 geometry and confirms ligand coordination modes (κN, κO). For example, Pd–O bond lengths typically range 1.95–2.05 Å, while Pd–N distances are ~2.00–2.10 Å .
- FT-IR Spectroscopy : Identifies carboxylate (ν(COO⁻) ~1600–1650 cm⁻¹) and Pd–N/O vibrational modes (500–600 cm⁻¹) .
- NMR : ¹H and ¹³C NMR in D₂O reveal ligand proton environments and symmetry (e.g., ethylene bridge protons as singlets) .
Basic: How does pH influence the stability of this complex in aqueous solutions?
Methodological Answer:
- Acidic Conditions (pH < 3) : Protonation of carboxylate groups destabilizes the complex, leading to ligand dissociation. Pd²⁺ may hydrolyze to Pd(OH)₂ .
- Neutral to Alkaline (pH 6–10) : Optimal stability due to deprotonated carboxylates and strong Pd–O/N bonds. Ionic strength adjustments (e.g., K⁺ counterions) enhance solubility .
- Validation : Stability constants (log β) are determined via potentiometric titrations, with typical values >10¹⁵ for Pd²⁺-polycarboxylate complexes .
Advanced: How can DFT modeling predict structural distortions in palladate complexes?
Methodological Answer:
- Computational Setup : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets models Pd–ligand interactions. Molecular electrostatic potential (MEP) analysis identifies electron-rich regions for guest cation binding .
- Key Outputs :
Advanced: How do guest cation size and charge affect the formation of host-guest palladate assemblies?
Methodological Answer:
- Size Matching : Cations (e.g., K⁺, Na⁺, Ba²⁺) with ionic radii within 0.97–1.26 Å fit the {O₈} cavity of Pd₁₂ nanocages, minimizing structural distortion (<0.1 Å deviation) .
- Charge Effects : Multivalent cations (e.g., Ba²⁺ vs. K⁺) enhance electrostatic stabilization but may induce lattice strain. Ag⁺ prefers face-centered coordination over cavity occupancy .
- Experimental Validation : XRD and EXAFS confirm cation positioning, while UV-Vis monitors assembly kinetics .
Advanced: How to resolve discrepancies between DFT-predicted and experimentally observed bond lengths?
Methodological Answer:
- Systematic Error Analysis : Compare computed gas-phase DFT geometries with solid-state XRD data. Discrepancies (~0.05–0.10 Å longer in DFT) arise from:
- Mitigation Strategies :
Advanced: What mechanistic insights explain this palladate’s role in catalytic cycles?
Methodological Answer:
- Ligand Lability : Labile carboxylate groups allow transient ligand dissociation, creating vacant sites for substrate binding (e.g., in C–H activation) .
- Redox Activity : Pd²⁺/Pd⁰ transitions enable electron transfer steps. Cyclic voltammetry in acetonitrile shows reversible redox peaks at E₁/₂ ≈ −0.5 V (vs. Ag/AgCl) .
- Case Study : In Suzuki-Miyaura coupling, the palladate acts as a pre-catalyst, releasing active Pd⁰ nanoparticles upon reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
